1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine
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Overview
Description
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine is a chemical compound characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with ethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)ethanamine
- 1-(2,4-Dichlorophenyl)-2-(propylsulfonyl)ethanamine
- 1-(2,4-Dichlorophenyl)-2-(butylsulfonyl)ethanamine
Uniqueness
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)ethanamine is unique due to its specific combination of the dichlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13Cl2NO2S |
---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-16(14,15)6-10(13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3 |
InChI Key |
VTCJHCXXMJEQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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